Potency Comparison: AMPK Activator 1 vs. Classic Allosteric Activator A-769662
AMPK activator 1 demonstrates superior potency for AMPK activation compared to the classic allosteric activator A-769662. AMPK activator 1 activates AMPK with an EC50 of <0.1 μM [1], while A-769662 activates partially purified rat liver AMPK with an EC50 of 0.8 μM [2]. This represents an approximately 8-fold greater potency, positioning AMPK activator 1 as a more sensitive tool for investigating AMPK-dependent pathways at lower, potentially less cytotoxic concentrations.
| Evidence Dimension | AMPK Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 <0.1 μM |
| Comparator Or Baseline | A-769662, EC50 = 0.8 μM |
| Quantified Difference | Approximately 8-fold greater potency |
| Conditions | AMPK activator 1: Enzyme-linked immunosorbent assay (ELISA) per patent WO2013116491A1; A-769662: Partially purified rat liver AMPK, in vitro kinase assay |
Why This Matters
Higher potency allows for lower compound usage per experiment, reducing both cost and the risk of off-target effects associated with high micromolar concentrations.
- [1] Goff D, et al. CARBOXAMIDE, SULFONAMIDE AND AMINE COMPOUNDS AND METHODS FOR USING THEM. Patent WO2013116491A1, 2013. View Source
- [2] Cool B, et al. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metab. 2006; 3(6): 403-416. View Source
